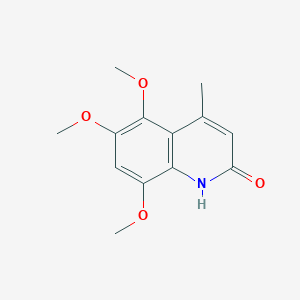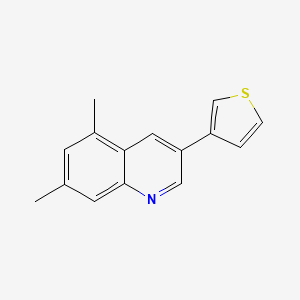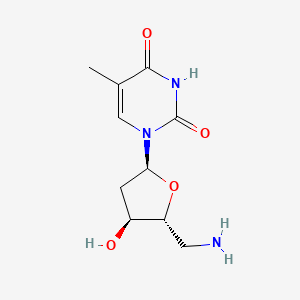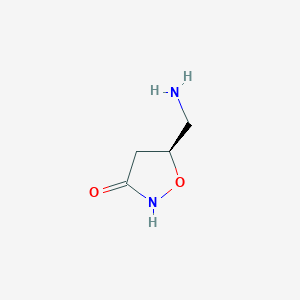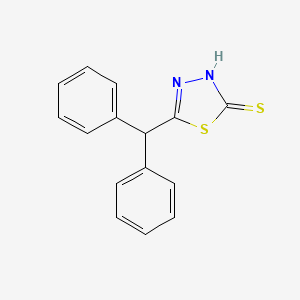![molecular formula C10H7N3S B10844649 5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine is a heterocyclic compound that features both a thiazole and a pyrimidine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides and certain vitamins. The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine typically involves the coupling of a thiazole derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses a palladium catalyst to form the carbon-carbon bond between the thiazole and pyrimidine rings . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents such as bromine or iodine can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Antitumor Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and have significant medicinal applications.
Uniqueness
5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine is unique due to its combination of a thiazole and pyrimidine ring, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C10H7N3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-methyl-4-(2-pyrimidin-5-ylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-8-13-10(6-14-8)3-2-9-4-11-7-12-5-9/h4-7H,1H3 |
InChI Key |
ILVDLPMGOZQXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



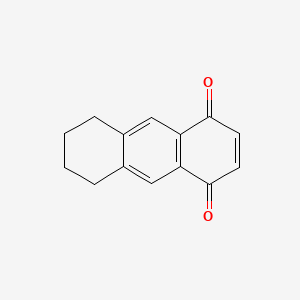


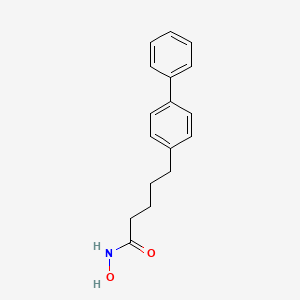
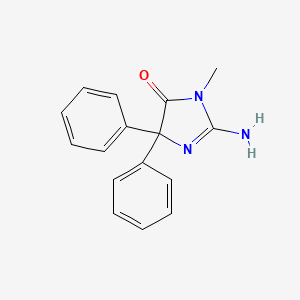
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)
